molecular formula C7H11ClN2 B2921960 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole CAS No. 1477762-95-0

5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole

Cat. No.: B2921960
CAS No.: 1477762-95-0
M. Wt: 158.63
InChI Key: MTUXCNMWXWDWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole is a versatile chemical intermediate designed for scientific research and development. This alkylating agent is primarily valued as a synthetic building block for constructing more complex molecules, particularly in medicinal and agrochemical discovery. The reactive chloromethyl group facilitates further functionalization, allowing researchers to create diverse compound libraries for biological screening. Pyrazole derivatives are a privileged scaffold in medicinal chemistry due to their wide range of biological activities. Research into structurally similar compounds has demonstrated potential in antiviral, antitumor, and antibacterial applications . The specific substitution pattern on the pyrazole core is critical for modulating its physicochemical properties and interactions with biological targets, making this compound a valuable starting point for structure-activity relationship (SAR) studies . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as it may be hazardous.

Properties

IUPAC Name

5-(chloromethyl)-3-ethyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-3-6-4-7(5-8)10(2)9-6/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUXCNMWXWDWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-1-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxyl or hydroxyl.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acids (zinc chloride, aluminum chloride), solvents (dichloromethane, toluene).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.

    Oxidation: Carboxylated or hydroxylated pyrazoles.

    Reduction: Methylated pyrazoles.

Scientific Research Applications

5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

    Materials Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials with specific functionalities.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in drug design and development.

Comparison with Similar Compounds

Key Observations:

Reactivity : The chloromethyl group (ClCH₂) in the target compound confers greater electrophilic character compared to 5-chloro or 5-methyl analogs, enabling nucleophilic substitutions (e.g., with amines or thiols) for derivatization .

Stability : Chloromethyl groups are more labile than chloro or carboxylate substituents, necessitating careful handling to avoid hydrolysis or decomposition .

Stability and Handling Considerations

  • The chloromethyl group’s susceptibility to hydrolysis necessitates storage under anhydrous conditions. In contrast, 5-chloro-1-ethyl-3-methyl-1H-pyrazole (CAS 31272-06-7) is more stable but less versatile in synthesis .
  • Overoxidation risks, as seen in pantoprazole synthesis (), are less relevant here but underscore the need for controlled reaction conditions during derivatization .

Biological Activity

5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, including pharmacological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with chloromethyl and ethyl substitutions, which significantly influence its chemical behavior and biological activity. The hydrochloride form enhances its solubility, making it suitable for various pharmaceutical applications.

Property Details
Molecular Formula C₇H₈ClN₃
Molecular Weight 173.61 g/mol
Solubility Soluble in water (hydrochloride form)

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study synthesized various pyrazole compounds and tested their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Some derivatives showed up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations of 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

5-(Chloromethyl)-3-ethyl-1-methyl-1H-pyrazole has been evaluated for its antimicrobial properties against various bacterial strains. In one study, derivatives were tested against E. coli, S. aureus, and Pseudomonas aeruginosa. Notably, certain compounds demonstrated potent antibacterial activity, highlighting the potential of this pyrazole derivative in treating bacterial infections .

Antioxidant Properties

The compound has also shown promising antioxidant activity. A study on related pyrazoles indicated that they could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Synthesis Methods

The synthesis of 5-(chloromethyl)-3-ethyl-1-methyl-1H-pyrazole typically involves chlorination and alkylation reactions. One common method includes the chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester using concentrated hydrochloric acid and hydrogen peroxide.

Case Studies

  • Anti-inflammatory Research : A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. The most effective compounds inhibited TNF-α and IL-6 production significantly compared to controls .
  • Antimicrobial Testing : In a comparative study, several pyrazole derivatives were tested against standard antibiotics. The results indicated that some compounds were more effective than traditional antibiotics against specific strains, suggesting their potential as new antimicrobial agents .
  • Antioxidant Activity Assessment : A study demonstrated that certain derivatives could reduce oxidative damage in cell cultures by scavenging reactive oxygen species (ROS), indicating their potential role in therapeutic applications against oxidative stress-related conditions .

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